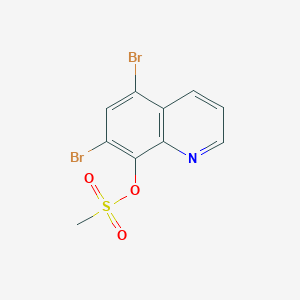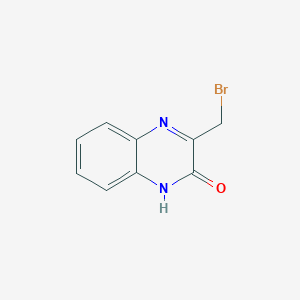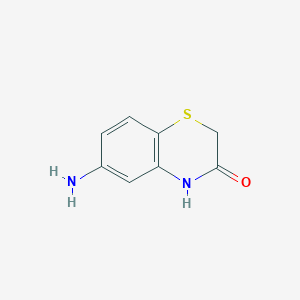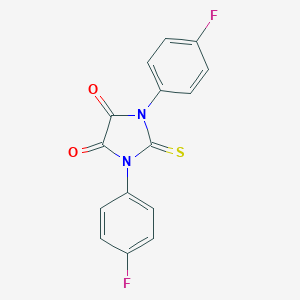
4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo-, also known as FIT-1, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. FIT-1 is a potent inhibitor of protein tyrosine phosphatases (PTPs) and has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and autoimmune disorders.
Wirkmechanismus
4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo- exerts its biological effects by inhibiting PTPs, which are enzymes that regulate the phosphorylation state of proteins. By inhibiting PTPs, 4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo- can modulate cellular signaling pathways that are involved in various physiological processes, such as cell growth, differentiation, and apoptosis. 4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo- has also been shown to inhibit the function of T cells by interfering with their activation and proliferation.
Biochemical and Physiological Effects:
4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo- has been shown to exhibit potent anti-tumor activity in various cancer cell lines. It has also been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. Additionally, 4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo- has been shown to inhibit the function of T cells, which are involved in the pathogenesis of autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo- is a potent inhibitor of PTPs and has been shown to exhibit significant biological effects in various disease models. However, its use in lab experiments is limited by its low solubility in aqueous solutions and its potential toxicity at high concentrations. Additionally, 4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo- can be difficult to synthesize and purify, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on 4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo-. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of 4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo-. Another area of interest is the investigation of the mechanisms underlying the anti-tumor and immunomodulatory effects of 4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo-. Additionally, further studies are needed to evaluate the safety and efficacy of 4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo- in animal models and human clinical trials.
Synthesemethoden
4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo- can be synthesized using a multi-step process that involves the reaction of 4,5-diaminoimidazole-2-carboxylic acid with 4-fluorobenzaldehyde, followed by cyclization with thiourea. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo- has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-tumor activity by inhibiting PTPs, which are known to play a critical role in cancer cell growth and survival. 4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo- has also been studied for its potential use in the treatment of diabetes, as it has been shown to improve insulin sensitivity and glucose tolerance in animal models. Additionally, 4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo- has been studied for its potential use in the treatment of autoimmune disorders, as it has been shown to inhibit the function of T cells, which are involved in the pathogenesis of these diseases.
Eigenschaften
CAS-Nummer |
146680-56-0 |
|---|---|
Produktname |
4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo- |
Molekularformel |
C15H8F2N2O2S |
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
1,3-bis(4-fluorophenyl)-2-sulfanylideneimidazolidine-4,5-dione |
InChI |
InChI=1S/C15H8F2N2O2S/c16-9-1-5-11(6-2-9)18-13(20)14(21)19(15(18)22)12-7-3-10(17)4-8-12/h1-8H |
InChI-Schlüssel |
NCOSHKVRFNMBDS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=O)C(=O)N(C2=S)C3=CC=C(C=C3)F)F |
Kanonische SMILES |
C1=CC(=CC=C1N2C(=O)C(=O)N(C2=S)C3=CC=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



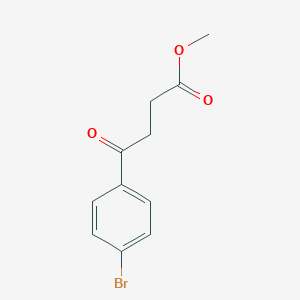
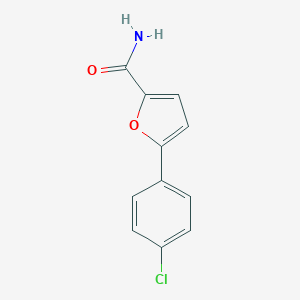
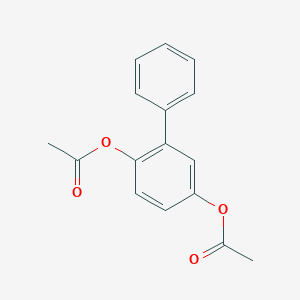
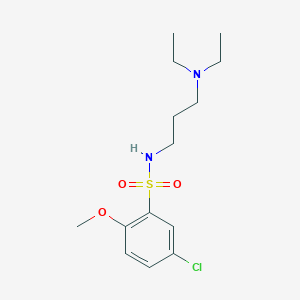
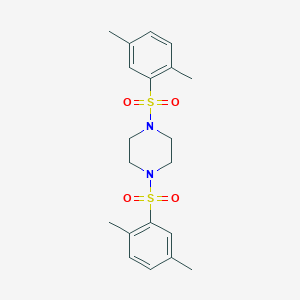
![4-([2,2':6',2''-Terpyridin]-4'-yl)benzoic acid](/img/structure/B184881.png)
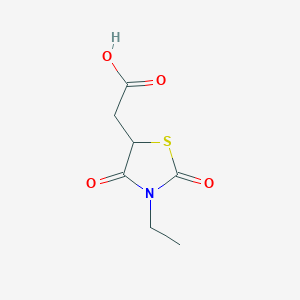
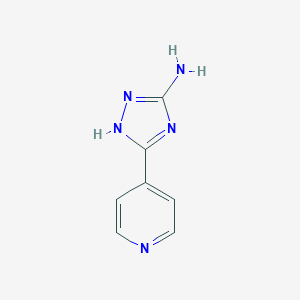
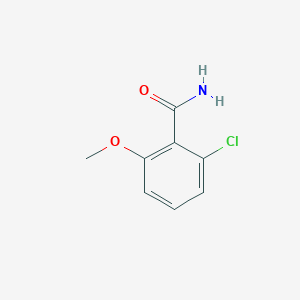
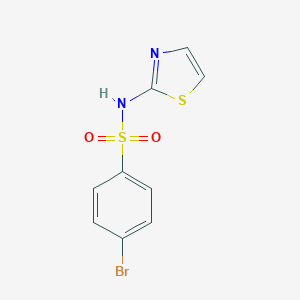
![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine](/img/structure/B184890.png)
